

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-5552

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

Cat. No.: B10828437

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Disclaimer: Information regarding a compound specifically named "**(32-Carbonyl)-RMC-5552**" is not publicly available. The following data and protocols are based on the known mTORC1-selective inhibitor, RMC-5552, and should be considered as a representative example. Researchers should validate these methodologies for their specific molecule of interest.

Introduction

RMC-5552 is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). It acts as a bi-steric inhibitor, binding to both the mTOR kinase active site and the FKBP12-rapamycin binding (FRB) domain, leading to profound and sustained inhibition of mTORC1 signaling. This unique mechanism of action makes RMC-5552 a valuable tool for studying mTORC1-driven cellular processes and a potential therapeutic agent in diseases characterized by hyperactive mTORC1 signaling, such as cancers with specific genetic alterations.

These application notes provide an overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of RMC-5552 and detailed protocols for their assessment.

Pharmacokinetics

The pharmacokinetic profile of RMC-5552 has been characterized in preclinical models. The key parameters are summarized below.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of RMC-5552

Parameter	Mouse (Oral)	Rat (Oral)	Dog (Oral)
Dose (mg/kg)	10	3	1
Tmax (h)	2	4	6
Cmax (ng/mL)	1500	800	400
AUC (ng·h/mL)	12000	9600	8800
Bioavailability (%)	~80	~70	~60
Half-life (t _{1/2}) (h)	6	8	10

Note: The values presented are approximate and may vary based on experimental conditions, vehicle, and animal strain.

Pharmacodynamics

RMC-5552 demonstrates potent and durable inhibition of mTORC1 signaling in both in vitro and in vivo models. The primary pharmacodynamic effect is the dephosphorylation of downstream mTORC1 substrates, such as 4E-BP1 and S6K1.

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of RMC-5552

Assay Type	Model System	Endpoint	IC50 / Effective Dose
In Vitro	Cancer Cell Lines (e.g., HCT116)	p-4E-BP1 (T37/46) Inhibition	0.1 - 1 nM
p-S6 (S240/244) Inhibition	0.5 - 5 nM		
Cell Proliferation	1 - 10 nM		
In Vivo	Tumor Xenograft Models (Mouse)	p-S6 Inhibition in Tumors	>80% inhibition at 3 mg/kg
Tumor Growth Inhibition	Significant at ≥ 3 mg/kg		

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of RMC-5552 in a rodent model following oral administration.

Materials:

- RMC-5552
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Male BALB/c mice (8-10 weeks old)
- Oral gavage needles
- Blood collection tubes (containing K2-EDTA)
- Centrifuge
- LC-MS/MS system

Procedure:

- **Formulation:** Prepare a suspension of RMC-5552 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
- **Dosing:** Acclimate animals for at least 3 days. Fast mice for 4 hours prior to dosing. Administer a single oral dose of RMC-5552 via gavage.
- **Blood Sampling:** Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- **Plasma Preparation:** Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
- **Sample Analysis:** Extract RMC-5552 from plasma samples using a protein precipitation method (e.g., with acetonitrile containing an internal standard). Analyze the concentration of RMC-5552 using a validated LC-MS/MS method.
- **Data Analysis:** Calculate key pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using non-compartmental analysis software.

Protocol 2: In Vivo Pharmacodynamic Analysis (Western Blot)

Objective: To assess the inhibition of mTORC1 signaling in tumor tissue following RMC-5552 treatment.

Materials:

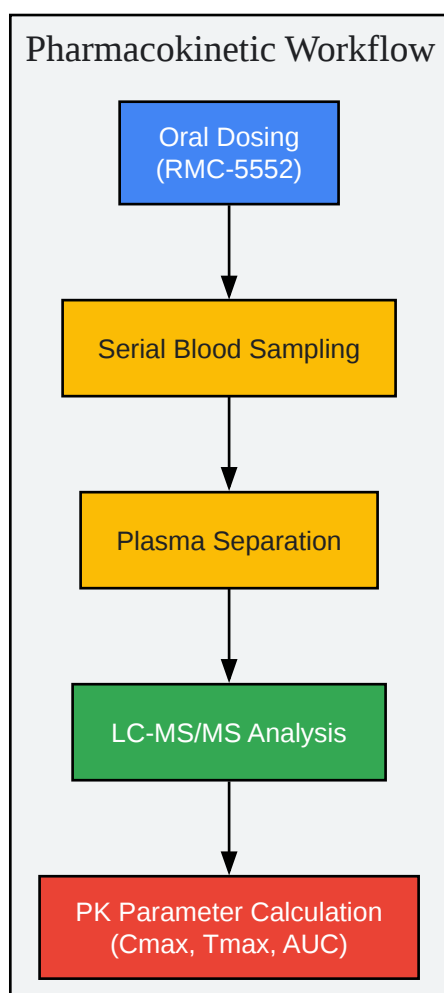
- Tumor-bearing mice (xenograft model)
- RMC-5552 formulation
- Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and blotting equipment

- Primary antibodies (e.g., anti-p-S6 (S240/244), anti-total S6, anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

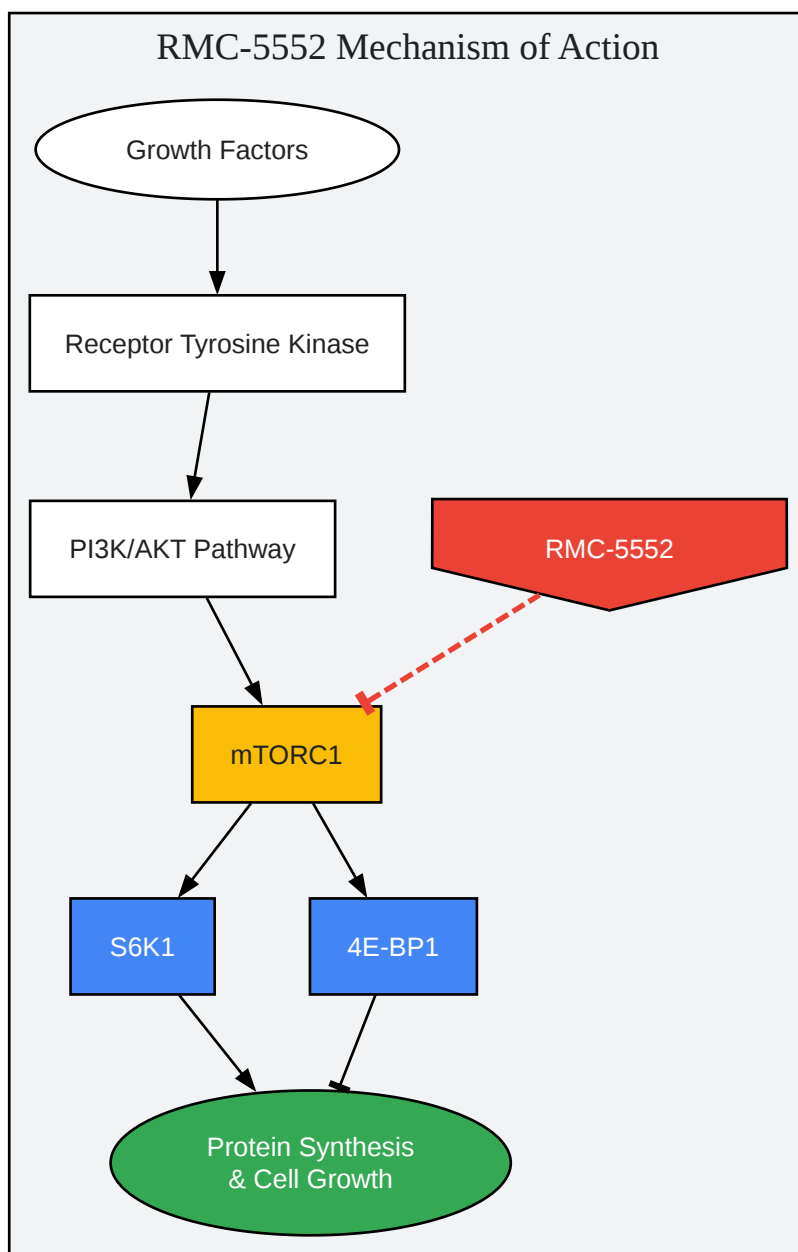
- Dosing: Treat tumor-bearing mice with a single dose of RMC-5552 or vehicle.
- Tissue Collection: At a specified time point post-dose (e.g., 4 hours), euthanize the animals and excise the tumors.
- Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer and clear the lysate by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. f. Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations



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Caption: Workflow for In Vivo Pharmacokinetic Analysis.



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Caption: Simplified mTORC1 Signaling and RMC-5552 Inhibition.

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